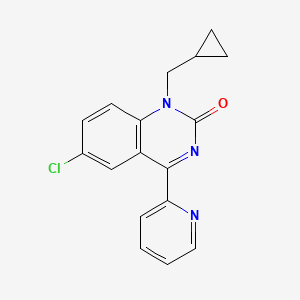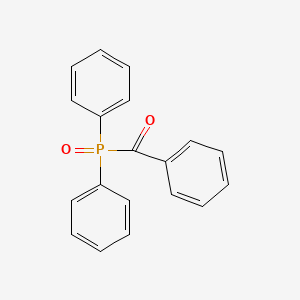
(Diphenylphosphoryl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Diphenylphosphoryl)(phenyl)methanone is an organic compound characterized by the presence of a phosphoryl group bonded to a phenyl group and a methanone group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Diphenylphosphoryl)(phenyl)methanone typically involves the reaction of diphenylphosphoryl chloride with phenylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.
化学反应分析
Types of Reactions: (Diphenylphosphoryl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the phosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Strong nucleophiles like sodium hydride or potassium tert-butoxide are employed.
Major Products: The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phenylmethanones.
科学研究应用
(Diphenylphosphoryl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of (Diphenylphosphoryl)(phenyl)methanone involves its interaction with molecular targets through its phosphoryl group. This interaction can lead to the formation of stable complexes, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in phosphorylation processes.
相似化合物的比较
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: This compound shares a similar phosphoryl group but differs in the substituents on the phenyl ring.
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Another related compound with multiple phosphoryl groups.
Uniqueness: (Diphenylphosphoryl)(phenyl)methanone is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to its analogs. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications.
属性
CAS 编号 |
33327-41-2 |
|---|---|
分子式 |
C19H15O2P |
分子量 |
306.3 g/mol |
IUPAC 名称 |
diphenylphosphoryl(phenyl)methanone |
InChI |
InChI=1S/C19H15O2P/c20-19(16-10-4-1-5-11-16)22(21,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
InChI 键 |
XVKKIGYVKWTOKG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione, 9,9-dimethyl-](/img/structure/B14677751.png)
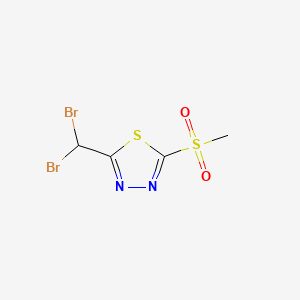
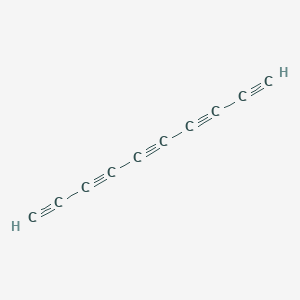

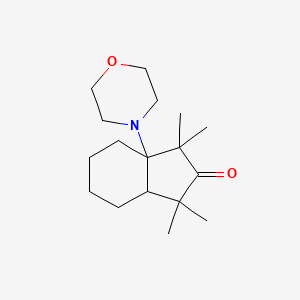

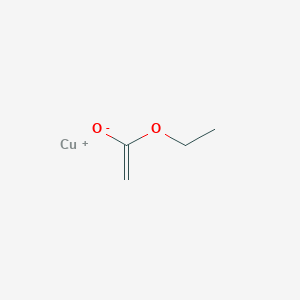

![4-methyl-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14677833.png)

![1-Methyl-4-[(phenylsulfanyl)methanesulfonyl]benzene](/img/structure/B14677852.png)
